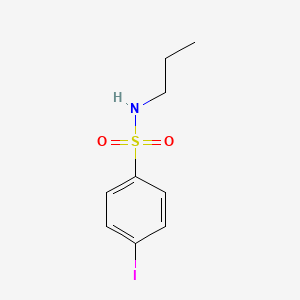

4-iodo-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-iodo-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of arylsulfonamides. While the specific compound is not directly discussed in the provided papers, arylsulfonamides are known for their diverse applications in medicinal chemistry and as protecting groups in organic synthesis. The presence of the iodine substituent on the benzene ring can make the compound a potential candidate for various chemical transformations due to the reactivity of the iodine atom.

Synthesis Analysis

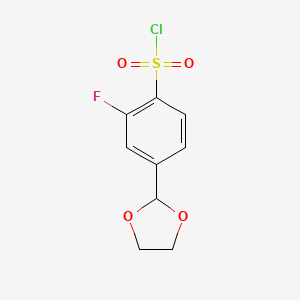

The synthesis of arylsulfonamides typically involves the reaction of an aromatic sulfonyl chloride with an amine. For example, N-benzyl-4-methylbenzenesulfonamides were prepared by treating 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide . Although the synthesis of 4-iodo-N-propylbenzenesulfonamide is not explicitly described, a similar approach could be employed by reacting 4-iodobenzenesulfonyl chloride with propylamine.

Molecular Structure Analysis

The molecular structure of arylsulfonamides can be characterized by X-ray crystallography. For instance, the crystal structures of various N-phenylbenzenesulfonamides with different substituents have been investigated, revealing that these compounds form infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules . The presence of the iodine atom in 4-iodo-N-propylbenzenesulfonamide would likely influence the crystal packing and intermolecular interactions due to its size and polarizability.

Chemical Reactions Analysis

Arylsulfonamides can participate in various chemical reactions. For example, 4-nitrobenzenesulfonamido groups have been used as protecting/activating systems for carboxyl functions in peptide synthesis . The iodine atom in 4-iodo-N-propylbenzenesulfonamide could potentially be involved in electrophilic aromatic substitution reactions or serve as a handle for oxidative coupling reactions, as seen in the iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfonamides can vary widely depending on their substituents. For instance, the water solubility of these compounds can be quite low, as seen with certain HIF-1 pathway inhibitors . The introduction of an iodine atom and a propyl group in 4-iodo-N-propylbenzenesulfonamide would affect its solubility, boiling point, melting point, and other physical properties. The iodine substituent could also enhance the compound's reactivity in certain chemical reactions.

Applications De Recherche Scientifique

Oxidation Catalysts

Research has shown that sulfonamide-substituted iron phthalocyanines, which may involve compounds similar to 4-iodo-N-propylbenzenesulfonamide, have been designed with parameters crucial for potential oxidation catalysts, including solubility and stability. These compounds exhibit remarkable stability under oxidative conditions and have been used in the oxidation of olefins, showing the utility of sulfonamide compounds in catalytic processes (Işci et al., 2014).

Antimycobacterial Agents

Another study introduced sulfonamides as thiol-activated sources of sulfur dioxide (SO2), demonstrating potent inhibitory effects against Mycobacterium tuberculosis. This research highlights the potential of sulfonamide compounds in developing new treatments for tuberculosis, with specific compounds exhibiting higher potency than existing clinical agents (Malwal et al., 2012).

Anticancer Drug Candidates

New dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways. These compounds were also tested for their carbonic anhydrase inhibitory effects, demonstrating significant potential as anticancer drug candidates (Gul et al., 2018).

Inhibitors of Carbonic Anhydrase

Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrase isozymes, crucial for various physiological functions. These inhibitors have applications in treating conditions like glaucoma, showing the broad therapeutic potential of sulfonamide derivatives (Casini et al., 2000).

Chemical Synthesis and Material Science

Sulfonamides have been utilized in the synthesis of new compounds and materials, demonstrating their versatility in chemical synthesis. For example, novel platinum(II) dithiocarbimato complexes have been synthesized from 4-iodobenzenesulfonamide, showcasing the role of sulfonamides in developing new materials with potential applications in catalysis and electronics (Amim et al., 2008).

Mécanisme D'action

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in folate synthesis and fluid balance in the body, respectively .

Mode of Action

Sulfonamides generally act by inhibiting the enzymes involved in the synthesis of folic acid, a vital component for bacterial growth . They achieve this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By competitively inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of folic acid .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is likely to cause bacterial death by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication .

Propriétés

IUPAC Name |

4-iodo-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDARINJYFOEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-propylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)